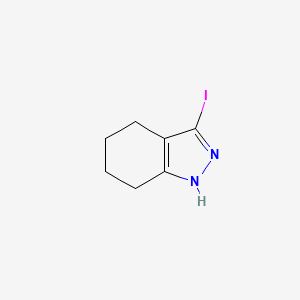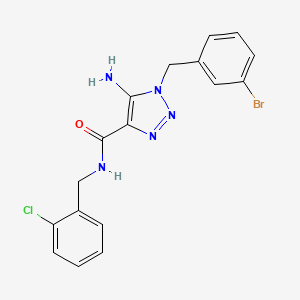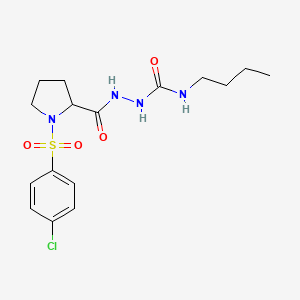![molecular formula C22H20N2O2 B2396348 1-[5-(furan-2-il)-3-fenil-4,5-dihidro-1H-pirazo-1-il]-3-fenilpropan-1-ona CAS No. 927625-55-6](/img/structure/B2396348.png)
1-[5-(furan-2-il)-3-fenil-4,5-dihidro-1H-pirazo-1-il]-3-fenilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica Catalítica
Estos compuestos se pueden utilizar en el ámbito de la síntesis orgánica catalítica mediante la integración de la conversión catalítica de biomasa con técnicas de síntesis orgánica . Este proceso demuestra la viabilidad de convertir la biomasa en precursores químicos valiosos y ejemplifica la síntesis de nuevos compuestos a través de principios de química verde .
Actividad Antimicrobiana
Los compuestos han mostrado potencial en la actividad antimicrobiana. Se han evaluado su actividad antimicrobiana in vitro contra varias cepas bacterianas y fúngicas .
Inhibición Terapéutica
Estos compuestos se han sintetizado y evaluado para su potencial de inhibición terapéutica contra la enzima ureasa bacteriana .
Química Medicinal
Los pirazoles, que son heterociclos que contienen nitrógeno, juegan un papel importante en la química medicinal debido a su amplia gama de aplicaciones biológicas, incluidas las actividades anticancerígenas, antiinflamatorias, anticonvulsivantes, antioxidantes y antimicrobianas .
Síntesis de Productos Químicos Finos
Estos compuestos y sus derivados se utilizan ampliamente para la síntesis de muchos productos químicos finos, farmacéuticos, polímeros, resinas, solventes, adhesivos, fungicidas, pinturas, anticongelantes, combustibles y otros .
Investigación de Foldámeros
El compuesto del título pertenece a los ácidos β-amino cíclicos caracterizados por preferencias conformacionales bien definidas y controlables, lo que demuestra su potencial como bloques de construcción en el campo de la investigación de foldámeros .
Actividades Antitumorales y Antiinfluenza
Los ácidos β-amino cíclicos también exhibieron diversas bioactividades como antitumorales y antiinfluenza .
Química Sostenible y Tecnología Verde
Los derivados de furano, que representan la clase más simple de compuestos heterocíclicos de cinco miembros que contienen oxígeno con una estructura de éter dieno, se clasifican como sistemas de 6π-electrones. Estos compuestos exhiben una considerable reactividad química. Cabe destacar que la 5-hidroximetilfurfural (HMF) destaca como un compuesto de plataforma excepcionalmente valioso. Su importancia radica no solo en su papel como precursor de combustibles, productos farmacéuticos y diversas otras aplicaciones, sino también en la considerable actividad biológica de sus derivados , destacando su versatilidad y potencial en la química sostenible y la tecnología verde.
Mecanismo De Acción
Target of Action
It’s known that furan derivatives have a broad spectrum of biological activities . They can act on various targets or receptors in the body like MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some furan derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have a wide range of advantageous biological and pharmacological characteristics .
Análisis Bioquímico
Biochemical Properties
It is known that furan derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
It has been suggested that furan derivatives can have a strong inhibitory effect on certain cell types . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(14-13-17-8-3-1-4-9-17)24-20(21-12-7-15-26-21)16-19(23-24)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVKKZSIVKUROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)



![4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine](/img/structure/B2396272.png)


![2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole](/img/structure/B2396279.png)


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2396285.png)

![7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2396287.png)
